molecular formula C10H9Cl2NO B7901687 3,5-Dichloro-4-isopropoxybenzonitrile

3,5-Dichloro-4-isopropoxybenzonitrile

Cat. No.: B7901687
M. Wt: 230.09 g/mol
InChI Key: NXLZCOFGIOEPRS-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-isopropoxybenzonitrile: is an organic compound with the molecular formula C10H9Cl2NO It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-isopropoxybenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzonitrile.

    Reaction with Isopropyl Alcohol: The 3,5-dichlorobenzonitrile is reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to introduce the isopropoxy group.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-isopropoxybenzonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-isopropoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It is also used in the development of bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including polymers and resins. It is also used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-isopropoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    3,5-Dichlorobenzonitrile: Lacks the isopropoxy group, making it less lipophilic.

    4-Isopropoxybenzonitrile: Lacks the chlorine atoms, affecting its reactivity and biological activity.

    3,5-Dichloro-4-methoxybenzonitrile: Contains a methoxy group instead of an isopropoxy group, influencing its chemical properties and applications.

Uniqueness: 3,5-Dichloro-4-isopropoxybenzonitrile is unique due to the combination of chlorine atoms and an isopropoxy group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dichloro-4-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLZCOFGIOEPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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